Cas no 2305255-92-7 (8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2))

8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) is a brominated quinoline derivative with a primary amine functional group, presented as a dihydrochloride salt for enhanced stability and solubility. This compound is particularly valuable in organic synthesis and pharmaceutical research, where it serves as a versatile intermediate for the development of bioactive molecules. The bromine substituent at the 6-position offers a reactive site for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions. The hydrochloride salt form ensures improved handling and storage characteristics. Its structural features make it useful in the design of ligands, catalysts, or pharmacophores, particularly in medicinal chemistry applications targeting heterocyclic frameworks.
8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) structure
2305255-92-7 structure
Product Name:8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2)
CAS No:2305255-92-7
MF:C10H10BrClN2
MW:273.556800365448
CID:5947386
PubChem ID:138987765
Update Time:2025-06-12

8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2)
    • EN300-6746691
    • 2305255-92-7
    • (6-bromoquinolin-8-yl)methanamine dihydrochloride
    • (6-Bromoquinolin-8-yl)methanamine;dihydrochloride
    • Z3537919219
    • Inchi: 1S/C10H9BrN2.ClH/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12;/h1-5H,6,12H2;1H
    • InChI Key: QOTYCPIIZABQNG-UHFFFAOYSA-N
    • SMILES: C(C1=CC(Br)=CC2C=CC=NC1=2)N.Cl

Computed Properties

  • Exact Mass: 307.94827g/mol
  • Monoisotopic Mass: 307.94827g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) Pricemore >>

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Additional information on 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2)

Introduction to 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) (CAS No: 2305255-92-7)

8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2), identified by the CAS number 2305255-92-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the quinoline derivatives family, a class of molecules known for their diverse biological activities and therapeutic potential. The presence of a bromine substituent at the 6-position and the hydrochloride salt form enhance its chemical properties, making it a valuable intermediate in synthetic chemistry and drug discovery.

The hydrochloride (1:2) formulation indicates that the compound is paired with hydrochloric acid in a 1:2 molar ratio, which stabilizes the molecule and improves its solubility in aqueous solutions. This characteristic is particularly advantageous for pharmaceutical applications, where bioavailability and solubility are critical factors. The brominated quinoline core is a key structural feature that contributes to the compound's reactivity and interaction with biological targets, making it a promising candidate for further investigation.

In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of halogen atoms, such as bromine, into the quinoline scaffold often enhances the potency and selectivity of these compounds. For instance, studies have shown that brominated quinolines can exhibit inhibitory effects on various enzymes and receptors involved in cancer cell proliferation and survival. The 6-bromo substitution pattern in 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) may contribute to its ability to modulate these biological pathways effectively.

One of the most compelling aspects of this compound is its potential application in the development of novel anticancer agents. Cancer research has increasingly focused on targeting specific molecular mechanisms that drive tumor growth and metastasis. Quinoline derivatives have shown promise in disrupting these processes by inhibiting key enzymes like tyrosine kinases and cyclin-dependent kinases. The bromine atom at the 6-position may play a crucial role in binding to these targets, thereby enhancing the compound's pharmacological activity.

Furthermore, the hydrochloride salt form of this compound improves its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These characteristics are essential for optimizing drug delivery systems and ensuring therapeutic efficacy. The enhanced solubility provided by the hydrochloride formulation allows for more efficient administration routes, such as oral or intravenous delivery, which can improve patient compliance and treatment outcomes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of quinoline derivatives with biological targets more accurately. These tools have been instrumental in designing modified versions of 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) to improve its therapeutic profile. For example, virtual screening techniques have identified new analogs with enhanced potency against specific cancer cell lines while minimizing off-target effects.

The synthesis of 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include bromination of the quinoline core followed by conversion to the amine derivative and subsequent salt formation with hydrochloric acid. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce functional groups with high selectivity.

The pharmacological evaluation of this compound has revealed intriguing findings regarding its mechanism of action. Preclinical studies suggest that it can inhibit the activity of enzymes involved in tumor angiogenesis, a process critical for tumor growth and spread. By targeting these pathways, 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) may offer a novel approach to cancer therapy that complements existing treatments.

Another area of interest is the potential use of this compound in treating infectious diseases caused by resistant pathogens. Quinoline derivatives have historically been used as antimalarial agents due to their ability to interfere with parasite metabolism. The structural modifications introduced in 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) may enhance its efficacy against drug-resistant strains while reducing toxicity.

The development of new drug candidates is a complex process that requires rigorous testing across multiple stages. Initial studies often focus on assessing cytotoxicity and genotoxicity to ensure safety before moving into animal models for efficacy evaluation. The promising results from preclinical research on 8-Quinolinemethanamine, 6-bromo-, hydrochloride (1:2) have positioned it as a candidate for further clinical investigation.

In conclusion,8-Quinolinemethanamine, 6-bromo,-, hydrochloride (1:2) (CAS No: 2305255-92-7) represents a significant advancement in pharmaceutical chemistry with potential applications in oncology and infectious disease treatment. Its unique structural features—particularly the brominated quinoline core—and favorable physicochemical properties make it an attractive candidate for further development. As research continues to uncover new therapeutic strategies,8-Quinolinemethanamine, 6-bromo,-, hydrochloride (1:2) may play a pivotal role in addressing unmet medical needs.

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